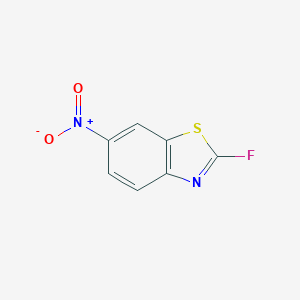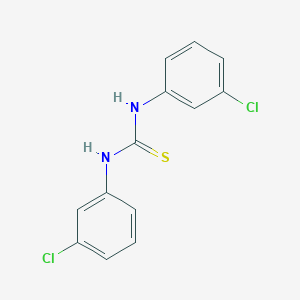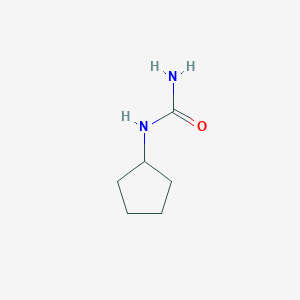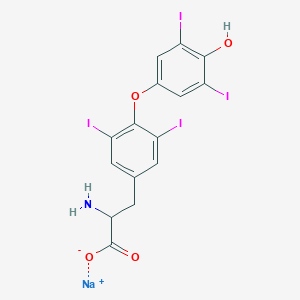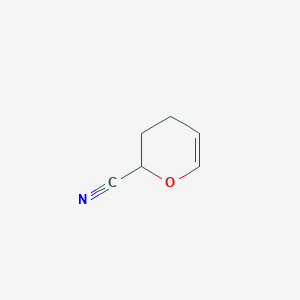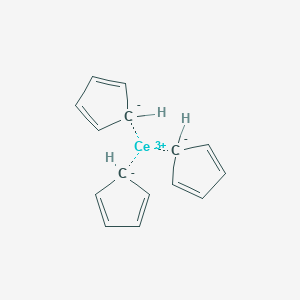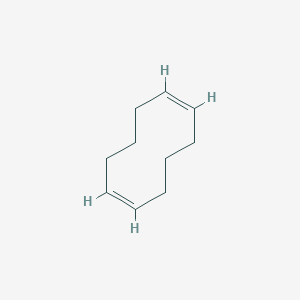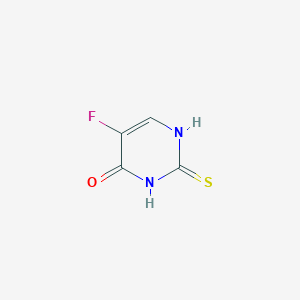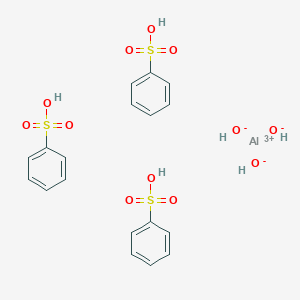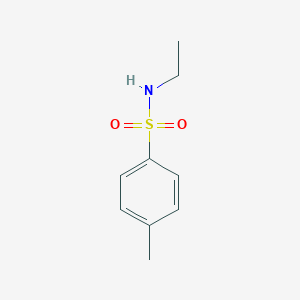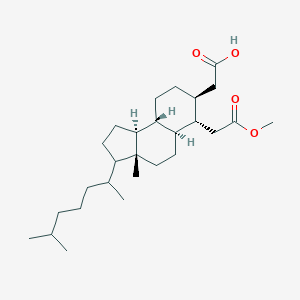
2,3-Secocholestan-2,3-dioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Secocholestan-2,3-dioic acid (SCDA) is a sterol derivative that has gained significant attention in recent years due to its potential applications in scientific research. SCDA is a naturally occurring compound that is found in various plants and animals, including human beings. The compound has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Scientific Research Applications
2,3-Secocholestan-2,3-dioic acid has been extensively studied for its potential applications in scientific research. The compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. 2,3-Secocholestan-2,3-dioic acid has also been reported to exhibit anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. Moreover, 2,3-Secocholestan-2,3-dioic acid has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Mechanism of Action
The mechanism of action of 2,3-Secocholestan-2,3-dioic acid is not fully understood. However, several studies have suggested that the compound exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 2,3-Secocholestan-2,3-dioic acid has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects:
2,3-Secocholestan-2,3-dioic acid has been shown to possess various biochemical and physiological effects. The compound has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. 2,3-Secocholestan-2,3-dioic acid has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Moreover, 2,3-Secocholestan-2,3-dioic acid has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2,3-Secocholestan-2,3-dioic acid has also been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2,3-Secocholestan-2,3-dioic acid is its natural origin, which makes it a safer alternative to synthetic compounds. Moreover, 2,3-Secocholestan-2,3-dioic acid has been shown to possess multiple biological activities, which make it a potential candidate for the treatment of various diseases. However, the limitations of 2,3-Secocholestan-2,3-dioic acid include its low solubility and stability, which make it difficult to use in experiments. Moreover, the synthesis of 2,3-Secocholestan-2,3-dioic acid is complex and requires specialized equipment and expertise.
Future Directions
The potential applications of 2,3-Secocholestan-2,3-dioic acid in scientific research are vast, and several future directions can be considered. One of the directions is to investigate the effects of 2,3-Secocholestan-2,3-dioic acid on the gut microbiome, as recent studies have suggested that the gut microbiome plays a crucial role in various diseases, including inflammatory bowel disease and diabetes. Another direction is to investigate the effects of 2,3-Secocholestan-2,3-dioic acid on the immune system, as the compound has been shown to possess anti-inflammatory properties. Moreover, the development of novel delivery systems for 2,3-Secocholestan-2,3-dioic acid could improve its solubility and stability, making it easier to use in experiments.
Conclusion:
In conclusion, 2,3-Secocholestan-2,3-dioic acid is a naturally occurring compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. The synthesis of 2,3-Secocholestan-2,3-dioic acid is complex, and the compound has limitations, including low solubility and stability. However, the potential applications of 2,3-Secocholestan-2,3-dioic acid in scientific research are vast, and several future directions can be considered. Further studies are needed to fully understand the mechanism of action of 2,3-Secocholestan-2,3-dioic acid and its potential applications in the treatment of various diseases.
Synthesis Methods
2,3-Secocholestan-2,3-dioic acid can be synthesized from cholesterol through a series of chemical reactions. The synthesis involves the oxidation of the steroid nucleus at the C-2 and C-3 positions, followed by the formation of a carboxylic acid group at the C-24 position. The final product is obtained by the hydrolysis of the ester bond at the C-3 position. The synthesis of 2,3-Secocholestan-2,3-dioic acid has been reported in several studies, and the yield of the compound varies depending on the reaction conditions.
properties
CAS RN |
1178-00-3 |
|---|---|
Product Name |
2,3-Secocholestan-2,3-dioic acid |
Molecular Formula |
C27H46O4 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
2-[(3aR,5aR,6S,7S,9aR,9bS)-6-(2-methoxy-2-oxoethyl)-3a-methyl-3-(6-methylheptan-2-yl)-1,2,3,4,5,5a,6,7,8,9,9a,9b-dodecahydrocyclopenta[a]naphthalen-7-yl]acetic acid |
InChI |
InChI=1S/C27H46O4/c1-17(2)7-6-8-18(3)23-11-12-24-21-10-9-19(15-25(28)29)22(16-26(30)31-5)20(21)13-14-27(23,24)4/h17-24H,6-16H2,1-5H3,(H,28,29)/t18?,19-,20-,21+,22-,23?,24-,27+/m0/s1 |
InChI Key |
RCIKMGJXOLVLBU-DUSSVLROSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]([C@@H]3CC(=O)OC)CC(=O)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3CC(=O)OC)CC(=O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3CC(=O)OC)CC(=O)O)C |
synonyms |
2,3-seco-5 alpha-cholestan-2,3-dioic acid 2,3-secocholestan-2,3-dioic acid seco-CDA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



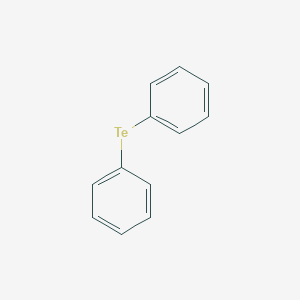
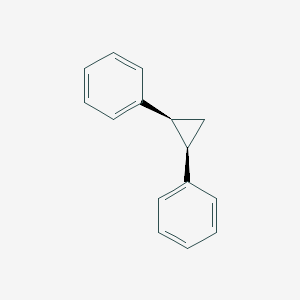

![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)
